1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound characterized by its unique structure, which includes a morpholine ring, thiophene groups, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the reaction of 2-thiophenecarboxylic acid with morpholine to form the corresponding morpholino-thiophene derivative. This intermediate is then reacted with an isocyanate derivative to introduce the urea group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene amines.
Substitution: Substituted morpholines and ureas.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule, with studies investigating its effects on various biological targets.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound's unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The thiophene rings and urea group are key functional components that can bind to enzymes, receptors, or other biological molecules, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can be compared to other thiophene-containing compounds, such as:
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares structural similarities but has additional benzyl and pyrrolopyridine groups.
2-Morpholino-2-(thiophen-2-yl)acetonitrile: A simpler thiophene derivative with a morpholine group and a nitrile moiety.
Uniqueness: The presence of both thiophene and urea groups in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-9-21-13)18-5-7-20-8-6-18/h1-4,9-10,12H,5-8,11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYARWPFQXJIRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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